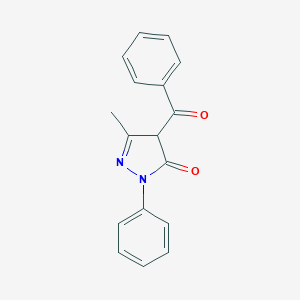

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

描述

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HP) is a β-diketone derivative belonging to the acylpyrazolone family. It is widely used as a chelating ligand in solvent extraction (SX) for trivalent lanthanides and actinides, particularly gadolinium (Gd(III)), due to its strong affinity for f-block elements . Structurally, HP features a pyrazolone ring substituted with benzoyl, methyl, and phenyl groups, which enhance its electron-donating capacity and steric flexibility. This ligand has been extensively studied in both aqueous and non-aqueous systems, including ionic liquids (ILs) like [C₁Cₙim⁺][Tf₂N⁻], where it demonstrates unique selectivity and extraction efficiency .

HP’s crystal structure reveals a keto-enol tautomerism stabilized by intramolecular hydrogen bonds, a feature critical for its metal-binding properties . Its applications extend beyond extraction; HP-based Schiff bases exhibit moderate antimicrobial and antioxidant activities, as demonstrated in bioactive sulfanilamide derivatives .

准备方法

The synthesis of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one typically involves the condensation of benzoyl chloride with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反应分析

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Condensation Reactions: It reacts with amines to form Schiff bases, which are useful in the synthesis of bioactive compounds.

Complexation Reactions: The compound forms stable complexes with metal ions such as gadolinium, iron, copper, and chromium.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include amines, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Antimicrobial Activity

Research has demonstrated that 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one exhibits notable antimicrobial properties. Its derivatives have been synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that the compound and its metal complexes possess significant antibacterial activity, with minimum inhibitory concentration (MIC) values showing efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging assay. Results indicate that the compound can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have suggested that this pyrazolone derivative may also exhibit anti-inflammatory properties, making it a candidate for further investigation in the treatment of inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Synthesis Techniques

The synthesis of this compound typically involves C-acylation reactions, which can be performed under various conditions to yield high purity products. A detailed study outlines the reaction parameters and yields associated with different acyl chlorides used in the synthesis process .

Crystal Structure Analysis

X-ray crystallography has been employed to elucidate the molecular structure of this compound and its derivatives. The crystal structure reveals significant intramolecular hydrogen bonding that contributes to the stability and planar conformation of the molecule .

Coordination Chemistry

The ability of this compound to form complexes with transition metals has been explored extensively. These metal complexes often exhibit enhanced biological activities compared to their non-metal counterparts. For example, coordination with metals like Mn(II), Co(II), Ni(II), and Cu(II) has shown improved antimicrobial efficacy .

Data Tables

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various pyrazolone derivatives, this compound was tested against multiple bacterial strains. The results indicated that metal complexes derived from this compound exhibited lower MIC values compared to the free compound, suggesting enhanced activity due to metal coordination.

Case Study 2: Structural Analysis

A detailed X-ray crystallographic study provided insights into the molecular geometry and interactions within this compound, revealing significant hydrogen bonding patterns that stabilize its structure and potentially influence its reactivity in biological systems.

作用机制

The mechanism of action of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one involves its ability to form stable complexes with metal ions. This complexation process enhances the solubility and separation of metal ions in various media . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

相似化合物的比较

Structural and Electronic Properties

HP is structurally analogous to other acylpyrazolones and β-diketones, but substituents significantly influence its behavior:

Key Observations :

- The benzoyl group in HP provides a balance between electron donation and steric bulk, enabling selective coordination with larger cations like Gd³⁺ .

- HTTA’s trifluoroacetyl group lowers its pKa (≈3.5 in ILs vs. HP’s pKaIL ≈5.2), making it more effective for acidic extraction conditions .

- HPBI’s isoxazolone ring reduces conformational flexibility, limiting its utility in non-aqueous systems compared to HP .

Extraction Efficiency and Selectivity

HP’s performance was evaluated against similar ligands in solvent extraction systems (Table 1):

Table 1: Extraction Efficiency (%E) of HP and Analogues for Select Metals in Ionic Liquids

| Metal Ion | HP (%E) | HTTA (%E) | HPBI (%E) | HPMTFBP (%E) |

|---|---|---|---|---|

| Gd³⁺ | 82–95 | 70–88 | 65–80 | 75–90 |

| Fe³⁺ | 90 | 85 | 78 | 88 |

| Cu²⁺ | 75 | 92 | 60 | 82 |

| Eu³⁺ | 45 | 30 | 50 | 55 |

Key Findings :

- HP outperforms HTTA and HPBI in Gd(III) extraction, achieving >90% efficiency in chloroform/ethylene glycol systems .

- HTTA shows superior Cu²⁺ extraction due to its stronger acidity and thienyl group’s soft donor properties .

- HP’s selectivity for Gd³⁺ over Eu³⁺ (SF Lu/Eu ≈3.5) is lower than HPMTFBP (SF ≈5.2), indicating substituents critically influence lanthanide separation .

Solvent Compatibility and Mechanism

HP’s behavior varies with diluents, contrasting sharply with analogues:

- In chloroform , HP achieves higher distribution ratios (D₆d ≈10²) than IL-based systems due to favorable solvation of neutral Gd(HP)₃ complexes .

- In ionic liquids like [C₁C₁₀im⁺][Tf₂N⁻], HP’s extraction is less efficient (D₆d ≈10¹), as IL anions compete with [Tf₂N⁻] for metal coordination .

- HTTA and HPBI show better compatibility with ILs due to their stronger anion-displacement capacity .

EPR studies reveal HP forms octahedral Gd³⁺ complexes with zero-field splitting parameters (D ≈0.15 cm⁻¹), distinct from HTTA’s distorted geometries .

Synergistic Effects

HP exhibits unique synergism with quaternary ammonium salts (e.g., Aliquat 336), enhancing Gd(III) recovery by 40% compared to standalone use . This contrasts with HTTA, which shows antagonism in mixed systems due to competitive anion binding .

生物活性

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (BMMP) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant contexts. This article delves into the synthesis, structural characteristics, and biological evaluations of BMMP, supported by relevant data tables and case studies.

Chemical Structure and Properties

BMMP is characterized by its unique pyrazolone structure, which contributes to its biological properties. The molecular formula for BMMP is , and its structure includes a benzoyl group, a methyl group, and a phenyl group attached to the pyrazolone ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.31 g/mol |

| Melting Point | 102–104 °C |

| Solubility | Soluble in DMSO, methanol |

Antimicrobial Activity

BMMP has been subjected to various studies to evaluate its antimicrobial properties. It was tested against several bacterial strains including Staphylococcus aureus, Bacillus pumilus, Proteus vulgaris, and Aeromonas hydrophila. The results indicated that BMMP exhibited moderate to low antibacterial activity compared to standard antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of BMMP was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The compound demonstrated some ability to scavenge free radicals, although it was less effective than ascorbic acid, a common standard antioxidant .

Table 2: Biological Activity Results

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | DPPH Scavenging Activity (%) |

|---|---|---|

| BMMP | 10–15 (varies by strain) | 30–40 |

| Ascorbic Acid | 20–25 | 80–90 |

The biological activity of BMMP is attributed to the presence of the azomethine functional group within its structure. This group can form intramolecular hydrogen bonds, which may interact with cellular components and influence biological processes . The compound's ability to chelate metal ions also enhances its efficacy in various biological applications .

Case Studies

- Antimicrobial Screening : In a study involving the synthesis of various derivatives of BMMP, it was found that certain modifications to the benzoyl moiety could enhance antimicrobial activity significantly. The synthesized compounds were screened against the aforementioned bacterial strains, showing improved activity in some derivatives compared to BMMP itself .

- Antioxidant Evaluation : A comparative study assessed the antioxidant properties of BMMP alongside other pyrazolone derivatives. The results indicated that while BMMP showed some antioxidant potential, modifications that increased electron-donating groups on the aromatic ring improved scavenging activity against DPPH radicals .

常见问题

Basic Research Questions

Q. What are the primary applications of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one in coordination chemistry and solvent extraction?

This compound is widely used as a ligand in metal coordination chemistry, particularly in molybdenum complexes, where its electronic structure facilitates interactions with transition metals (e.g., cis-dioxidomolybdenum (VI) complexes) . It also serves as a chelating agent in solvent extraction systems for trivalent lanthanides, often synergistically paired with ionic liquids like Aliquat 336 to enhance separation efficiency .

Q. Which spectroscopic or computational methods are employed to characterize this compound and its metal complexes?

Common characterization techniques include:

- Density Functional Theory (DFT) : To model molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and metal-ligand bonding interactions .

- X-ray crystallography : For resolving crystal structures of metal complexes (similar pyrazoline derivatives are analyzed via this method) .

- FT-IR and NMR spectroscopy : To confirm functional groups (e.g., carbonyl stretching vibrations) and proton environments .

Q. What solvent systems are compatible with this compound in extraction studies?

The compound is typically dissolved in non-polar solvents (e.g., toluene, chloroform) for liquid-liquid extraction. Synergistic systems often incorporate ionic liquids like Aliquat 336 in a 1:1 molar ratio to improve lanthanide selectivity .

Advanced Research Questions

Q. How can researchers optimize synergistic solvent extraction systems for lanthanide separation?

Key parameters include:

- pH : Optimal extraction occurs in mildly acidic conditions (pH 4–6) to balance protonation and metal-chelate formation.

- Ligand-to-ionic-liquid ratio : A 1:1 molar ratio of this compound to Aliquat 336 maximizes synergism by enhancing charge neutrality and hydrophobic interactions .

- Temperature : Lower temperatures (25–40°C) favor exothermic complexation, improving distribution coefficients .

Q. What methodological considerations are critical when using DFT to analyze this compound’s electronic properties?

Researchers should:

- Select appropriate basis sets (e.g., B3LYP/6-311++G(d,p)) to balance accuracy and computational cost.

- Validate computational models against experimental data (e.g., bond lengths from crystallography) .

- Analyze Natural Bond Orbital (NBO) charges to identify electron-rich sites involved in metal coordination .

Q. How should discrepancies in extraction efficiency data be addressed?

Contradictions may arise from:

- Counter-ion effects : Competing anions (e.g., nitrate vs. chloride) alter metal-ligand stability constants.

- Aqueous phase composition : Ionic strength and pH variations impact speciation.

- Organic solvent polarity : Solvents with higher dielectric constants reduce extraction efficiency. Standardizing experimental conditions and validating results via ICP-MS or radiometric assays can mitigate inconsistencies .

Q. Can this compound be modified for biological activity studies?

While the parent compound is primarily used in coordination chemistry, structural analogs (e.g., pyrazoline derivatives with benzodioxol or trimethoxyphenyl groups) exhibit antifungal, anti-inflammatory, and anticancer activities. Synthetic strategies include:

- Aldol condensation : To introduce α,β-unsaturated ketones for bioactivity screening.

- Functional group substitution : Replacing the benzoyl group with heterocycles to modulate pharmacokinetic properties .

Q. Methodological Recommendations

- For solvent extraction : Use a biphasic system (organic/aqueous) with 0.1 M ligand and Aliquat 336 in toluene. Adjust pH to 5.0 and stir for 30 minutes to achieve equilibrium .

- For DFT studies : Include solvation models (e.g., PCM) to simulate aqueous environments and compare Mulliken charges with experimental NMR shifts .

属性

IUPAC Name |

4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOLPAMOKSAEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037370 | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19995 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4551-69-3 | |

| Record name | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4551-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoyl-3-methyl-1-phenylpyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。